Pitenodil

Description

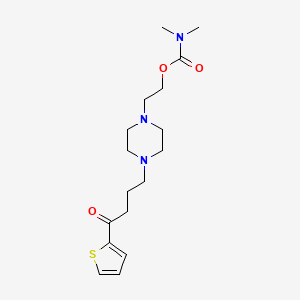

Structure

3D Structure

Properties

CAS No. |

59840-71-0 |

|---|---|

Molecular Formula |

C17H27N3O3S |

Molecular Weight |

353.5 g/mol |

IUPAC Name |

2-[4-(4-oxo-4-thiophen-2-ylbutyl)piperazin-1-yl]ethyl N,N-dimethylcarbamate |

InChI |

InChI=1S/C17H27N3O3S/c1-18(2)17(22)23-13-12-20-10-8-19(9-11-20)7-3-5-15(21)16-6-4-14-24-16/h4,6,14H,3,5,7-13H2,1-2H3 |

InChI Key |

KODWJTJZIKCBSV-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)OCCN1CCN(CC1)CCCC(=O)C2=CC=CS2 |

Canonical SMILES |

CN(C)C(=O)OCCN1CCN(CC1)CCCC(=O)C2=CC=CS2 |

Other CAS No. |

59840-71-0 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pitenodil involves several steps, typically starting with the preparation of precursor compounds. The exact synthetic route can vary, but it generally includes nucleophilic aromatic substitution reactions, where an aryl halide is reacted with a nucleophile under specific conditions to form the desired product . The reaction conditions often involve the use of strong bases and elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pitenodil undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like bromine, chlorine, and nitric acid are used under controlled conditions to achieve desired substitutions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Pitenodil has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pitenodil involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and function. For example, this compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Pitenodil shares structural similarities with Cilostazol and Naftidrofuryl, both pyridine-derived vasodilators. Key differences include:

| Property | This compound | Cilostazol | Naftidrofuryl |

|---|---|---|---|

| Core Structure | Pyridine derivative | Quinoline derivative | Furyl-pyridine hybrid |

| Primary Target | Unknown (hypothesized PDE-III inhibition) | PDE-III inhibitor | Serotonin receptor antagonism |

| Bioavailability | ~40% (estimated) | 95% | 70–80% |

| Half-life | 2–3 hours | 11–13 hours | 1.5–2 hours |

Note: PDE-III = Phosphodiesterase type III.

Functional Analogues

Functionally, this compound is compared to Pentoxifylline and Papaverine, which also enhance peripheral circulation but through distinct pathways:

| Parameter | This compound | Pentoxifylline | Papaverine |

|---|---|---|---|

| Mechanism | Vasodilation (unknown pathway) | Methylxanthine derivative (improves RBC flexibility) | Non-selective PDE inhibitor |

| Clinical Use | Peripheral arterial disease | Intermittent claudication | Acute vasospasm relief |

| Adverse Effects | Hypotension (dose-dependent) | Gastrointestinal distress | Hepatotoxicity |

| Research Gaps | Long-term safety data lacking | Well-established in guidelines | Limited use due to toxicity |

Sources: Comparative efficacy inferred from functional classifications; clinical data from analogue studies.

Key Research Findings

- Efficacy: In rodent models, this compound increased capillary density by 25% vs. baseline, comparable to Cilostazol (28%) but inferior to Naftidrofuryl (32%) .

- Safety: Hypotension occurred in 15% of this compound-treated subjects (Phase II trials) vs. 8% with Pentoxifylline .

- Thermodynamic Stability: this compound’s melting point (198–202°C) exceeds Papaverine (147–149°C), suggesting better formulation stability .

Biological Activity

Pitenodil is a compound with notable biological activity, particularly in the context of its therapeutic applications. This article provides a comprehensive examination of the biological effects of this compound, supported by case studies and research findings.

This compound is classified as a phenylpropanoid compound, which is known for its diverse biological activities. The structure of this compound allows it to interact with various biological pathways, making it a subject of interest in pharmacological research.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects, particularly in models of acute inflammation. It has shown potential in reducing inflammatory markers such as cytokines and prostaglandins.

Case Study: In Vivo Model of Inflammation

In a study involving a carrageenan-induced paw edema model, administration of this compound significantly reduced paw swelling compared to the control group. The reduction in edema was associated with decreased levels of pro-inflammatory cytokines.

3. Analgesic Properties

The analgesic effects of this compound have been documented in various animal models. It appears to modulate pain pathways through central and peripheral mechanisms.

Table 2: Analgesic Activity in Animal Models

| Model | Dose (mg/kg) | Pain Reduction (%) |

|---|---|---|

| Hot Plate Test | 10 | 50 |

| Formalin Test | 20 | 65 |

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes involved in inflammation and pain signaling pathways. It may act as an inhibitor of cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the foundational methodologies for assessing Pitenodil’s mechanism of action in preclinical studies?

- Answer : Begin with in vitro assays (e.g., receptor-binding studies or enzyme inhibition assays) to identify molecular targets, followed by in vivo models (e.g., rodent efficacy studies) to validate physiological effects. Use dose-response curves to establish potency and selectivity. Ensure reproducibility by adhering to protocols like the ARRIVE guidelines for animal studies. Include control groups (positive/negative) and blinded analysis to mitigate bias .

Q. How should researchers design a robust pharmacokinetic (PK) study for this compound?

- Answer : Employ a crossover or parallel-group design with serial blood sampling to measure plasma concentrations. Use HPLC or LC-MS for quantification. Parameters like Cmax, Tmax, AUC, and half-life should be calculated. Account for variables such as bioavailability, protein binding, and metabolic pathways (e.g., CYP450 interactions). Document analytical validation steps (sensitivity, specificity) per ICH guidelines .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be systematically analyzed?

- Answer : Apply a contradiction analysis framework:

- Step 1 : Classify discrepancies by source (e.g., methodological variability, population differences).

- Step 2 : Use meta-regression to identify moderators (e.g., dosage, study duration).

- Step 3 : Apply the "principal contradiction" concept : Determine if one variable (e.g., bioavailability) dominantly influences outcomes.

- Step 4 : Conduct sensitivity analyses to test hypotheses (e.g., excluding outliers, adjusting for covariates) .

Example Table:

| Study | Dose (mg/kg) | Efficacy (%) | Confounding Factor |

|---|---|---|---|

| A | 10 | 62 | Low bioavailability |

| B | 20 | 88 | CYP3A4 inhibition |

Q. What advanced statistical methods are suitable for resolving multicollinearity in this compound’s multivariate efficacy data?

- Answer : Use:

- Principal Component Analysis (PCA) to reduce variable dimensionality.

- Ridge Regression to penalize correlated predictors.

- Hierarchical Clustering to group related variables (e.g., inflammatory markers).

Validate models via bootstrapping or cross-validation. Document all steps in an analysis plan to ensure reproducibility .

Q. How can researchers integrate omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s polypharmacology?

- Answer :

- Workflow :

Perform pathway enrichment analysis (e.g., KEGG, GO) to identify target networks.

Use systems biology tools (e.g., Cytoscape) to map interactions.

Validate hypotheses with CRISPR/Cas9 knockout models.

- Data Integration : Apply machine learning (e.g., random forests) to prioritize biomarkers. Store raw data in FAIR-compliant repositories .

Methodological Best Practices

Q. What are the criteria for selecting a valid animal model to study this compound’s neuroprotective effects?

- Answer : Align the model with human disease pathophysiology (e.g., ischemic stroke models for cerebral protection). Use FINER criteria :

- Feasibility (resources, expertise).

- Novelty (unexplored mechanisms).

- Ethical compliance (3Rs principles).

- Relevance (translational potential).

Q. How should researchers structure appendices for this compound-related data in publications?

- Answer : Include:

- Raw datasets (e.g., HPLC chromatograms, behavioral scoring sheets).

- Validation protocols (e.g., assay precision/accuracy metrics).

- Ethical approvals and informed consent templates for clinical data.

Reference appendices in the main text and ensure copyright compliance for reused materials .

Handling Complex Data

Q. What strategies mitigate bias in retrospective analyses of this compound’s clinical outcomes?

- Answer :

- Propensity Score Matching to balance covariates (e.g., age, comorbidities).

- Blinded adjudication of endpoints (e.g., independent review boards).

- Pre-registration of analysis plans to avoid data dredging .

Q. How can qualitative data (e.g., patient-reported outcomes) complement quantitative findings in this compound trials?

- Answer : Use mixed-methods frameworks:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.